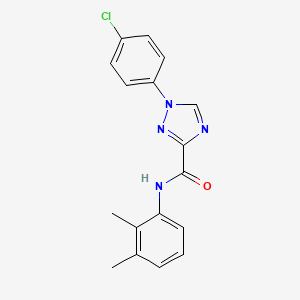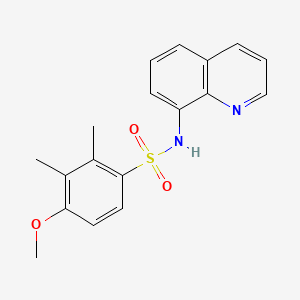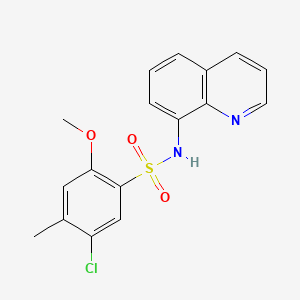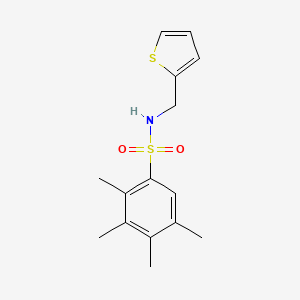![molecular formula C12H15BrCl2N2O3S B13371303 2-{4-[(4-Bromo-2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13371303.png)
2-{4-[(4-Bromo-2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-Bromo-2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol is a complex organic compound characterized by the presence of a piperazine ring, a sulfonyl group, and a bromo-dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Bromo-2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol typically involves multiple steps, starting with the preparation of the bromo-dichlorophenyl sulfonyl chloride intermediate. This intermediate is then reacted with piperazine to form the sulfonyl piperazine derivative. Finally, the ethanol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Bromo-2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring.
Substitution: Nucleophilic substitution reactions can occur at the bromo or chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
2-{4-[(4-Bromo-2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Bromo-2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,5-dichlorophenylsulfonyl chloride
- 2-Bromo-2’,4’-dichloroacetophenone
Uniqueness
2-{4-[(4-Bromo-2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperazine ring and the sulfonyl group distinguishes it from other similar compounds, providing unique properties that can be exploited in various applications.
Properties
Molecular Formula |
C12H15BrCl2N2O3S |
|---|---|
Molecular Weight |
418.1 g/mol |
IUPAC Name |
2-[4-(4-bromo-2,5-dichlorophenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H15BrCl2N2O3S/c13-9-7-11(15)12(8-10(9)14)21(19,20)17-3-1-16(2-4-17)5-6-18/h7-8,18H,1-6H2 |
InChI Key |
GGBGXSUFYCMCGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC(=C(C=C2Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-Benzofuran-2-yl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371226.png)
![3-[(4-Isopropoxy-3-methoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B13371233.png)

![3-[(Benzylsulfanyl)methyl]-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371250.png)
![9-(3-methylphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13371264.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13371271.png)
![3-(1-Benzofuran-2-yl)-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371280.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-propoxybenzamide](/img/structure/B13371284.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371297.png)


![3-[(Benzylsulfanyl)methyl]-6-[2-(3,4-dimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371325.png)
![2-(3-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B13371335.png)

